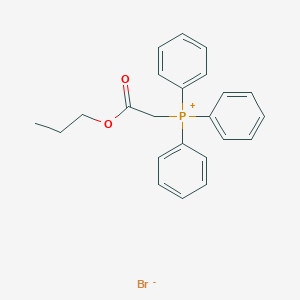
(2-Oxo-2-propoxyethyl)(triphenyl)phosphanium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Oxo-2-propoxyethyl)(triphenyl)phosphanium bromide is a chemical compound with the molecular formula C23H24BrO2P. It is known for its role in various chemical reactions, particularly in organic synthesis. The compound is characterized by the presence of a phosphonium group, which is a key feature in many of its applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxo-2-propoxyethyl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with 2-bromo-2-propoxyacetone under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The compound is often produced in batch reactors, and the final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Análisis De Reacciones Químicas
Types of Reactions
(2-Oxo-2-propoxyethyl)(triphenyl)phosphanium bromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various phosphine oxides.
Reduction: It can be reduced to form the corresponding phosphine.
Substitution: The bromide ion can be substituted with other nucleophiles in a variety of substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkoxides, amines, and thiolates are commonly employed.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphonium salts, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(2-Oxo-2-propoxyethyl)(triphenyl)phosphanium bromide has a wide range of applications in scientific research:
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
Mecanismo De Acción
The mechanism of action of (2-Oxo-2-propoxyethyl)(triphenyl)phosphanium bromide involves its role as a phosphonium ylide in the Wittig reaction. The compound reacts with aldehydes and ketones to form alkenes through a series of nucleophilic addition and elimination steps. The phosphonium group stabilizes the intermediate ylide, allowing for the formation of the desired product .
Comparación Con Compuestos Similares
Similar Compounds
- (2-Oxo-2-propoxyethyl)(triphenyl)phosphonium chloride
- (2-Oxo-2-propoxyethyl)(triphenyl)phosphonium iodide
- (2-Oxo-2-propoxyethyl)(triphenyl)phosphonium fluoride
Uniqueness
(2-Oxo-2-propoxyethyl)(triphenyl)phosphanium bromide is unique due to its specific reactivity and stability. The bromide ion provides a good leaving group, making the compound highly reactive in substitution reactions. Additionally, the presence of the phosphonium group allows for the formation of stable ylides, which are crucial intermediates in many organic reactions .
Propiedades
Número CAS |
105286-24-6 |
|---|---|
Fórmula molecular |
C23H24BrO2P |
Peso molecular |
443.3 g/mol |
Nombre IUPAC |
(2-oxo-2-propoxyethyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C23H24O2P.BrH/c1-2-18-25-23(24)19-26(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;/h3-17H,2,18-19H2,1H3;1H/q+1;/p-1 |
Clave InChI |
QRMBIGHBIDXDCK-UHFFFAOYSA-M |
SMILES canónico |
CCCOC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Dimethyl-4-[(E)-(3-methylbenzene-1-sulfonyl)diazenyl]aniline](/img/structure/B14318145.png)
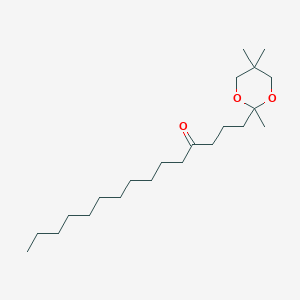
![4-[1-(4-Hydroxyphenyl)ethyl]-2-methoxyphenol](/img/structure/B14318154.png)
![1-(Benzenesulfinyl)-2-[(methylsulfanyl)methyl]benzene](/img/structure/B14318162.png)
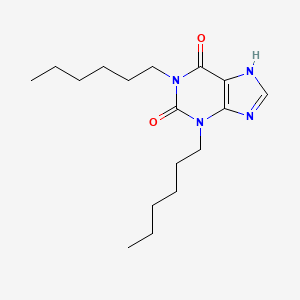

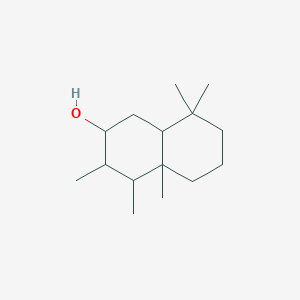
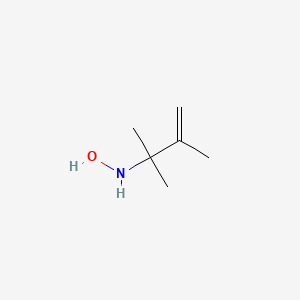
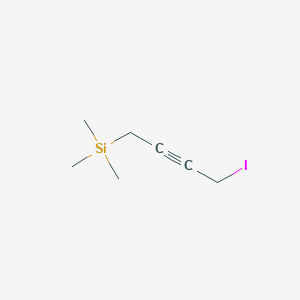
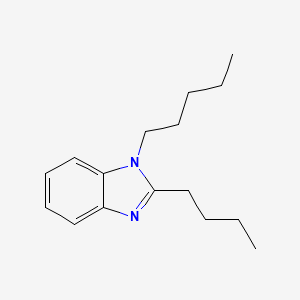
![(8-Methyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol](/img/structure/B14318193.png)



